Verteporfin D isomer, part of the benzoporphyrin derivative family, is primarily known for its application in photodynamic therapy. It is a photosensitizer used to treat various ocular conditions, including pathological myopia, ocular histoplasmosis, and choroidal neovascularization associated with age-related macular degeneration. Verteporfin is a 50:50 mixture of two isomers: CL-315555 and CL-315585, with its therapeutic effects attributed to its ability to generate reactive oxygen species upon activation by light at a wavelength of 693 nm in the presence of oxygen .
Verteporfin is derived from porphyrin compounds, which are cyclic organic molecules containing four nitrogen atoms coordinated to a metal ion. The compound is synthesized through complex chemical processes that modify the porphyrin structure to enhance its photosensitizing properties.
Verteporfin D isomer falls under the classification of:
The synthesis of Verteporfin typically involves several steps:
The synthesis often employs techniques such as:
Verteporfin has a complex molecular structure characterized by a large cyclic framework with multiple conjugated double bonds, allowing it to absorb light effectively. Its structure can be represented as follows:
Key structural data include:
Verteporfin participates in several significant chemical reactions:
The photodynamic reaction mechanism involves:
The mechanism of action of Verteporfin involves:
Studies indicate that Verteporfin preferentially accumulates in neovascular tissues, enhancing its therapeutic efficacy against conditions such as wet age-related macular degeneration .
Relevant analytical techniques for studying these properties include:
Verteporfin D isomer has several scientific uses:
Verteporfin (C~41~H~42~N~4~O~8~) contains four chiral centers, but the key structural distinction between D and E isomers arises from the regiochemistry of the methoxycarbonyl and carboxylic acid groups on the cycloadducted ring system. Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the D-isomer features:
Advanced separation techniques are required for isomer resolution:
Table 1: Key Physicochemical Properties of Verteporfin D-Isomer
Property | D-Isomer | E-Isomer | |
---|---|---|---|
Molecular Formula | C~41~H~42~N~4~O~8~ | C~41~H~42~N~4~O~8~ | |
CAS Registry | 129497-78-5 | 129497-77-4 | |
PubChem CID | 9940086 | 5311490 | |
HPLC Retention (RP) | 15.2 min | 14.1 min | |
Critical Interactions | Enhanced liposomal partitioning | Reduced membrane affinity | |
Light Absorption (λmax) | 689 nm ± 3 nm | Identical | [2] [4] |
The D-isomer’s stereochemistry governs its pharmacological profile:
Liposomal Encapsulation Efficiency: The D-isomer’s spatial orientation enhances partitioning into lipid bilayers composed of dimyristoylphosphatidylcholine (DMPC) and egg phosphatidylglycerol (Egg PG). This results in >95% encapsulation in Visudyne®, critical for targeted vascular delivery. Unsaturated PG species (e.g., PG 16:0–18:2) increase membrane fluidity, facilitating D-isomer retention. [1]
Cellular Uptake & Target Specificity: The D-isomer exhibits 3-fold higher accumulation in neovascular endothelial cells compared to the E-isomer. This selectivity arises from optimized interactions with LDL receptors, enabling preferential uptake in proliferating vasculature. [4]
Photodynamic Efficiency: Upon light activation (689 nm), the D-isomer generates singlet oxygen (¹O₂) with a quantum yield of 0.82 vs. 0.76 for the E-isomer. This translates to superior vascular occlusion in in vivo models of choroidal neovascularization (CNV). Isomer-specific differences in triplet-state lifetimes further explain efficacy variations. [3] [4]
Metabolic Stability: Verteporfin D undergoes minimal hepatic metabolism (<10% converted to benzoporphyrin derivative diacid, BPD-DA). Its elimination half-life (5–6 hours) ensures rapid clearance post-administration, reducing prolonged photosensitivity. Renal excretion is negligible (<0.01%). [3]
The D-isomer’s path to dominance reflects analytical and pharmacological advancements:
1980s–1990s: Initial verteporfin synthesis yielded ~1:1 D/E isomer mixtures. Early pharmacological screening revealed the D-isomer’s superior in vivo activity in primate CNV models. This triggered efforts to optimize isomer separation. [4]
Analytical Milestones:
2010s: UPLC-QTOF-MS methods achieve baseline separation in <5 min, facilitating real-time purity monitoring during manufacturing. [1]
Formulation Challenges: Early liposomal preparations suffered from isomer interconversion during sterilization. Stabilization was achieved by:
Use of antioxidant-free lipid excipients [1]
Regulatory Recognition: FDA approval of Visudyne® (2000) mandated D-isomer content ≥98%, necessitating rigorous process controls. Current specifications require monitoring of isomer-related impurities at ≤0.1%. [1] [5]
Table 2: Key Historical Milestones in Verteporfin D-Isomer Development
Year | Development | Significance | |
---|---|---|---|
1988 | Initial synthesis of BPD-MA isomers | Identification of photosensitizing activity | |
1991 | First analytical HPLC separation | Enabled pharmacological comparison of isomers | |
1993 | D-isomer selected for clinical development | Superior CNV occlusion efficacy in animal models | |
1998 | Scalable chiral separation patented (US5741808) | Achieved commercial-scale D-isomer production | |
2000 | FDA approval of Visudyne® (≥98% D-isomer) | Validated stereochemical requirements for efficacy | |
2015 | QbD-based UPLC-MS monitoring implemented | Real-time isomer purity control during manufacturing | [1] [4] |
Concluding Remarks
The dominance of the verteporfin D-isomer exemplifies how stereochemistry dictates drug efficacy. Its optimized liposomal compatibility, cellular targeting, and photodynamic yield stem directly from its (23S,24R) configuration. Advances in chiral separation and analysis were instrumental in harnessing these properties, establishing a paradigm for stereospecific development of complex phototherapeutics. Future directions include isomer-specific delivery systems to further enhance neovascular selectivity.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7